Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
Overview
Description
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spirocyclic ring. One common method involves the use of 1,3-dioxolane derivatives as starting materials, which are reacted with methyl chloroformate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spirocyclization process, often involving catalysts and controlled temperatures to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as an inhibitor or activator of certain pathways, influencing cellular processes. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with an additional methyl group, which can alter its reactivity and applications.
1,5-Dioxaspiro[2.4]heptanes: A broader class of compounds with similar core structures but varying substituents, affecting their chemical and biological properties.
Uniqueness
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and its utility in diverse research applications make it a valuable compound in scientific studies .
Properties
IUPAC Name |
methyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)5-7(11-5)2-3-10-4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSPAUJGXZHULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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